molecular formula C9H9BrO2 B1375396 5-Bromo-2,3-dimethylbenzoic acid CAS No. 5613-27-4

5-Bromo-2,3-dimethylbenzoic acid

Cat. No.: B1375396
CAS No.: 5613-27-4
M. Wt: 229.07 g/mol
InChI Key: ZCZLDHYJFFDDOE-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,3 on the benzene ring are replaced by a bromine atom and two methyl groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethylbenzoic acid typically involves the bromination of 2,3-dimethylbenzoic acid. A common method includes dissolving 2,3-dimethylbenzoic acid in acetic acid, followed by the addition of bromine and nitric acid. The reaction mixture is stirred at room temperature for a specified period, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-2,3-dimethylbenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethylbenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In Suzuki-Miyaura coupling, the reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst .

Comparison with Similar Compounds

  • 4-Bromo-2,5-dimethylbenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 2,3-Dimethylbenzoic acid

Comparison: 5-Bromo-2,3-dimethylbenzoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the bromine atom at position 5 makes it more reactive in substitution reactions compared to 2,3-dimethylbenzoic acid .

Properties

IUPAC Name

5-bromo-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZLDHYJFFDDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302929
Record name 5-Bromo-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-27-4
Record name 5-Bromo-2,3-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5613-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dimethylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a stirred acetic acid solution (0.2 M) of 2,3-dimethylbenzoic acid (1 eq.) was added sequentially nitric acid (12 eq.), water (25 eq.) and bromine (1.1 eq.). Finally, silver nitrate (1 M aqueous solution, 1.3 eq.) was added dropwise over a period of 30 min. After another hour of stirring at RT, the crude reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were then washed with brine, dried over Na2SO4, filtered and the filtrate concentrated in vacuo. Trituration of the crude product thus obtained in hexanes afforded the title compound as a yellow solid.
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-dimethylbenzoic acid (5 g, 33.3 mmol, 1.0 eq) in acetic acid (167 mL) at room temperature was added a solution of conc. nitric acid (25.2 g, 399 mmol, 12 eq), water (15 g, 0.83 mmol, 25 eq) and bromine (5.85 g, 36.6 mmol, 1.1 eq). A solution of silver nitrate (7.35 g, 43 mmol, 1.3 eq) in water (43 mL) was then added dropwise over 30 min. Once addition was completed, the reaction was stirred at room temperature for 1 h, then quenched by addition of water and EtOAc. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a yellow solid (6.4 g, 83%).
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83%

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